molecular formula C15H24N2S B13170617 1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine

1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B13170617
M. Wt: 264.4 g/mol
InChI Key: IHWIPEVYUXHVFZ-UHFFFAOYSA-N
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Description

1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine is a synthetic compound characterized by its unique structure, which includes a tetramethylcyclopropyl group attached to a thiazole ring, further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Tetramethylcyclopropyl Group: This step involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the thiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully saturated rings or partially reduced intermediates.

Scientific Research Applications

1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological pathways, particularly those involving thiazole or piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the piperidine moiety can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl Fentanyl: Shares the cyclopropyl group but differs in its overall structure and pharmacological profile.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) contain the thiazole ring and have different biological roles.

    Piperidine Derivatives: Compounds like piperine, found in black pepper, share the piperidine ring but have different applications.

Uniqueness

1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine is unique due to its combination of the tetramethylcyclopropyl group, thiazole ring, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

2-piperidin-1-yl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole

InChI

InChI=1S/C15H24N2S/c1-14(2)12(15(14,3)4)11-10-18-13(16-11)17-8-6-5-7-9-17/h10,12H,5-9H2,1-4H3

InChI Key

IHWIPEVYUXHVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CSC(=N2)N3CCCCC3)C

Origin of Product

United States

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